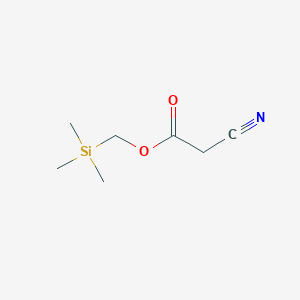

(Trimethylsilyl)methyl cyanoacetate

Description

(Trimethylsilyl)methyl cyanoacetate is a silylated derivative of methyl cyanoacetate (NCCH₂CO₂CH₃), where the methyl ester group is replaced with a trimethylsilyl-methyl moiety. This modification introduces steric bulk and alters electronic properties, impacting reactivity and physical characteristics. Early structural assignments of silylated derivatives were debated, with corrections indicating O-silylation (attachment to the ester oxygen) rather than C-silylation . The compound’s structure likely enhances volatility and modifies solubility compared to non-silylated analogs, making it valuable in specialized synthetic applications.

Properties

CAS No. |

139521-71-4 |

|---|---|

Molecular Formula |

C7H13NO2Si |

Molecular Weight |

171.27 g/mol |

IUPAC Name |

trimethylsilylmethyl 2-cyanoacetate |

InChI |

InChI=1S/C7H13NO2Si/c1-11(2,3)6-10-7(9)4-5-8/h4,6H2,1-3H3 |

InChI Key |

OAFYYZQINGWBQR-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)COC(=O)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl Cyanoacetate

Differences :

Ethyl Cyanoacetate

Structure : NCCH₂CO₂CH₂CH₃.

Properties :

- Larger ester group reduces volatility compared to methyl cyanoacetate. Reactivity:

- In three-component reactions, ethyl cyanoacetate forms polycyclic spirooxindoles (e.g., compounds 4a–4g) instead of zwitterionic products, highlighting steric and electronic effects .

- Similar chemoselectivity to methyl cyanoacetate in heterocycle synthesis but with altered reaction pathways .

Differences :

- Steric Effects: The ethyl group in ethyl cyanoacetate is less bulky than the trimethylsilyl group, leading to divergent product distributions .

2-Trimethylsilylethyl 2-Cyanoacetate

Structure : NCCH₂CO₂CH₂CH₂Si(CH₃)₃ .

Properties :

- Contains a silyl group on an ethyl linker, balancing steric bulk and reactivity.

Applications : Used in protected ester synthesis, where the silyl group acts as a temporary protective moiety.

Differences :

- Substitution Site: The ethyl linker in 2-trimethylsilylethyl 2-cyanoacetate reduces steric hindrance near the reactive cyanoacetate group compared to (trimethylsilyl)methyl derivatives .

Trimethylsilyl Trimethylsiloxyacetate

Structure : (CH₃)₃SiOC(O)CH₂OSi(CH₃)₃ .

Properties :

- Fully silylated ester with enhanced thermal stability and hydrophobicity.

Applications : Used in silicone-based materials and as a derivatization agent in GC.

Differences :

- Electronic Effects: The absence of a cyano group reduces electron-withdrawing effects, limiting utility in condensations compared to (trimethylsilyl)methyl cyanoacetate .

Methyl(Trimethylsilyl)acetate

Structure : CH₃C(O)OCH₂Si(CH₃)₃ .

Properties :

- Volatile silylated ester used in GC analysis. Reactivity: Less reactive in nucleophilic substitutions due to the absence of a cyano group.

Differences :

- Functional Groups: The cyano group in (trimethylsilyl)methyl cyanoacetate activates the α-carbon for condensations, unlike methyl(trimethylsilyl)acetate .

Key Research Findings

Reactivity in Cyclization Reactions

- (Trimethylsilyl)methyl cyanoacetate’s steric bulk may hinder participation in zwitterionic pathways observed for methyl cyanoacetate, favoring alternative polycyclic products .

- In Knoevenagel condensations, the silyl group stabilizes intermediates but slows reaction rates compared to methyl/ethyl cyanoacetates .

Data Tables

Table 1: Physical Properties Comparison

Table 2: Reaction Outcomes with Different Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.